molecular formula C10H14O B1366780 (2S)-4-phenyl-2-butanol CAS No. 22148-86-3

(2S)-4-phenyl-2-butanol

Cat. No. B1366780
CAS RN: 22148-86-3
M. Wt: 150.22 g/mol
InChI Key: GDWRKZLROIFUML-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its role or use in industry or research.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured using various laboratory techniques.


Scientific Research Applications

Molecular Dynamics and Intermolecular Interactions

Interplay between Structural Parameters and Dynamical Properties The study by Jurkiewicz et al. (2020) investigates the relationships between the chemical structure, intermolecular order, degree of association, and dynamical properties of monohydroxy alcohols, including (2S)-4-phenyl-2-butanol. The research highlights the universal nature of the Debye relaxation across different monohydroxy alcohols and emphasizes the significance of static and dynamical parameters in understanding the behavior of associating liquids under varying thermodynamic conditions (Jurkiewicz et al., 2020).

High-Pressure Effects on Molecular Dynamics Kołodziej et al. (2020) conducted a study on isomeric alcohols, including (2S)-4-phenyl-2-butanol, to assess the impact of high-pressure conditions on molecular dynamics. The research emphasizes the importance of high-pressure measurements in revealing complex features of associated liquids, such as the disturbance of intermolecular bonding and crystallization behavior (Kołodziej et al., 2020).

Local Structure and Molecular Dynamics Hachuła et al. (2021) analyzed the local structure, interaction scheme, and molecular dynamics of a series of aliphatic butanol and phenyl butanol isomers, including (2S)-4-phenyl-2-butanol. The study reveals the influence of the phenyl moiety on the degree of association and the strength of hydrogen bonds in aromatic alcohols. It also highlights the necessity of combining various experimental techniques to accurately understand the structure and behavior of assembling liquids (Hachuła et al., 2021).

Chemical Synthesis and Catalysis

Fabrication and Synthesis of Derivatives Zhang (2005) discusses the synthesis of 4-phenyl-2-butanone, an important medium for synthesizing medicine, from which (2S)-4-phenyl-2-butanol can potentially be derived. The paper outlines the synthesis process and highlights the significance of this compound in pharmaceutical applications (Zhang, 2005).

Enantioselective Reduction in Chemical Reactions Cheng and Nian (2016) explored the enantioselective reduction of 4-phenyl-2-butanone to chiral 4-phenyl-2-butanol in glycerol-modified Saccharomyces cerevisiae cell culture. The study provides insights into the influence of glycerol on the enantioselectivity and yield of the reaction, showcasing the potential of biocatalysis in producing optically active alcohols (Cheng & Nian, 2016).

Impact of Solvents on Hydrogenation Reactions McManus et al. (2015) investigated the hydrogenation of 4-phenyl-2-butanone over Pt/TiO2 and Pt/SiO2 catalysts. The study demonstrates how solvents affect the selectivity and overall turnover frequency of the hydrogenation reaction, providing valuable insights for optimizing chemical processes involving (2S)-4-phenyl-2-butanol (McManus et al., 2015).

Safety And Hazards

This involves understanding the risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to the synthesis process.


properties

IUPAC Name

(2S)-4-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWRKZLROIFUML-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176676
Record name 4-Phenyl-2-butanol, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-phenyl-2-butanol

CAS RN

22148-86-3
Record name 4-Phenyl-2-butanol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-2-butanol, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PHENYL-2-BUTANOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJP87N3Z5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.04 mmol
Type
reactant
Reaction Step One
Quantity
3.1 mg
Type
reactant
Reaction Step One
Quantity
730.95 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
19.8%
Yield
80.2%

Synthesis routes and methods IV

Procedure details

Benzylacetone (7.5 mL, 50 mmol) was dissolved in ethanol (50 mL) and cooled to 0° C. Sodium borohydride (1.89 g, 50 mmol, 1 equiv.) was added. The mixture was stirred and allowed to warm to room temperature overnight. All of the starting material was gone by tlc analysis, so the mixture was poured into water (50 mL) and ether (50 mL). The layers were separated and the aqueous layer was extracted with ether (2×25 mL). The organic layers were combined and concentrated. The resulting aqueous residue was poured into ether (50 mL). The organic layer was removed, dried (MgSO4), and concentrated to provide 1c (6.86 g; 91%). 1H nmr (300 MHz, CDCl3): 7.38-7.15 (5H, m); 3.85 (1H, m(6), J=6.17 Hz); 2.82-2.61 (2H, m); 1.79 (2H, q, J=7.12 Hz); 1.421 (1H, s); 1.236 (3H, d, J=6.09 Hz). IR (neat film, cm-1): 3250 (b); 2900 (b). EIMS (m/e): 150 (M+).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
91%

Synthesis routes and methods V

Procedure details

This reaction was performed as in Example 1 with bis(cyclooctadienyl)rhodium tetrafluoroborate (20 mg; 0.05 mmol; 0.02 equiv), R,R-1,2-bis(2,5-dimethylphospholano)benzene (6, R"=CH3 ; 18 mg; 0.06 mmol; 0.024 equiv) and 4-phenylbut-1-en-2-yl acetate (476 mg; 2.5 mmol) in 20 mL of degassed THF until hydrogen uptake ceased (1.5 h) to afford 0.51 g of crude product. 1H NMR analysis indicated 4-phenyl-2-butyl acetate as the sole product, and chiral GC analysis and comparison to racemate indicated 77% ee for 4-phenyl-2-butyl acetate. Base hydrolysis afforded 4-phenyl-2-butanol, [α]D25 -12.0° (c 2.115, CHCl3), which indicates the (R) configuration when compared with the known rotation ([α]D +13.5° (c 2.1, CHCl3)) for the (S) enantiomer.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
R,R-1,2-bis(2,5-dimethylphospholano)benzene
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
476 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
bis(cyclooctadienyl)rhodium tetrafluoroborate
Quantity
20 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-4-phenyl-2-butanol
Reactant of Route 2
(2S)-4-phenyl-2-butanol
Reactant of Route 3
Reactant of Route 3
(2S)-4-phenyl-2-butanol
Reactant of Route 4
Reactant of Route 4
(2S)-4-phenyl-2-butanol
Reactant of Route 5
Reactant of Route 5
(2S)-4-phenyl-2-butanol
Reactant of Route 6
(2S)-4-phenyl-2-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.